Optical Rotation Identity Check
The specific optical rotation of BOC-D-allo-isoleucine is a definitive quantitative parameter for confirming its stereochemical identity and distinguishing it from its diastereomers during procurement and quality control. The measured [α]²⁵D for BOC-D-allo-isoleucine is -5 ± 2° (c = 1.499, in MeOH) . This value is in contrast to its close analog BOC-L-allo-isoleucine, which exhibits a positive specific rotation . Furthermore, the dicyclohexylammonium salt of BOC-D-allo-isoleucine (a related derivative) exhibits an optical rotation range of -11 to -7° (c=2, in MeOH) . These quantitative differences in optical rotation provide a reliable, non-destructive means to verify the correct stereoisomer has been supplied.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]²⁵D = -5 ± 2° (c = 1.499 in MeOH) |
| Comparator Or Baseline | BOC-L-allo-isoleucine: Positive rotation; BOC-D-allo-isoleucine dicyclohexylammonium salt: [α]²⁵D = -11 to -7° (c=2 in MeOH) |
| Quantified Difference | Opposite sign of rotation between D-allo and L-allo forms; distinct magnitude vs. salt form. |
| Conditions | Polarimetry; c = 1.499 in Methanol at 25°C for target compound. |
Why This Matters
This quantitative parameter serves as a direct identity verification tool for procurement, ensuring the correct stereoisomer is received to prevent costly synthetic failures.
